molecular formula C14H11N3O4S B2382637 1-(4-methylphenyl)-4,4-dioxopyrido[2,3-e][1,3,4]thiadiazine-3-carboxylic acid CAS No. 1325305-43-8

1-(4-methylphenyl)-4,4-dioxopyrido[2,3-e][1,3,4]thiadiazine-3-carboxylic acid

Cat. No.: B2382637
CAS No.: 1325305-43-8
M. Wt: 317.32
InChI Key: ZTAXGVCKCIYBHJ-UHFFFAOYSA-N
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Description

This compound belongs to the class of pyrido[2,3-e][1,3,4]thiadiazine derivatives, characterized by a fused pyridine-thiadiazine core. Key structural features include:

  • A 4-methylphenyl group at position 1, contributing to steric bulk and influencing intermolecular interactions.
  • 4,4-Dioxo groups on the thiadiazine ring, enhancing electronic delocalization and stability.
  • A carboxylic acid group at position 3, enabling hydrogen bonding and solubility modulation.

Properties

IUPAC Name

1-(4-methylphenyl)-4,4-dioxopyrido[2,3-e][1,3,4]thiadiazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O4S/c1-9-4-6-10(7-5-9)17-12-11(3-2-8-15-12)22(20,21)13(16-17)14(18)19/h2-8H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTAXGVCKCIYBHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=CC=N3)S(=O)(=O)C(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylphenyl)-4,4-dioxopyrido[2,3-e][1,3,4]thiadiazine-3-carboxylic acid typically involves the reaction of 2-aminobenzenesulfonamides with carboxylic acids, their halides, or anhydrides . Another method involves the reaction of 2-aminosulfonamides with aldehydes . These reactions are usually carried out under controlled conditions, such as in the presence of a base like potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF), followed by heating .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-methylphenyl)-4,4-dioxopyrido[2,3-e][1,3,4]thiadiazine-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups into their reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Comparison with Similar Compounds

Core Heterocyclic Systems

The pyrido[2,3-e][1,3,4]thiadiazine core distinguishes the target compound from analogs with alternative fused-ring systems:

Compound Name Core Structure Key Differences Implications Reference
Target Compound Pyrido[2,3-e][1,3,4]thiadiazine Pyridine fused to thiadiazine Enhanced π-conjugation; potential for unique electronic properties
1-(4-Methylphenyl)-1H-4,1,2-benzothiadiazine-3-carboxylic acid 4,4-dioxide Benzothiadiazine Benzene fused to thiadiazine Reduced nitrogen content; altered aromatic interactions
Quino[4,3-e]-1,2,4-thiadiazine derivatives Quinoline fused to thiadiazine Larger aromatic system Increased lipophilicity; potential for intercalation

Analysis: The pyridine ring in the target compound introduces basicity and hydrogen-bonding capabilities absent in benzothiadiazine derivatives.

Substituent Effects

The 4-methylphenyl group is a common substituent in several analogs, but its positional and conformational effects vary:

Compound Name Substituent Position Dihedral Angle (Phenyl vs. Core) Intermolecular Interactions Reference
Target Compound Position 1 Not reported Likely C–H⋯O/N hydrogen bonds
(E)-1-(4-Halophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimines Position 1 ~56° (twist between phenyl rings) C–H⋯N, C–H⋯X (X=Cl/Br), π-π stacking

Analysis : The 4-methylphenyl group in the target compound may adopt a twisted conformation (similar to ’s imidazole derivatives), facilitating weak interactions like C–H⋯O/N bonds. Halogenated analogs (e.g., Cl/Br in ) show enhanced halogen bonding, absent in the target compound .

Functional Group Modifications

The 3-carboxylic acid group is critical for solubility and reactivity:

Compound Name Functional Group at Position 3 Key Properties Reference
Target Compound Carboxylic acid High polarity; hydrogen-bond donor/acceptor
Methyl 1-(4-methylphenyl)-pyrido[2,3-e][1,3,4]thiadiazine-3-carboxylate 4,4-dioxide Methyl ester Reduced solubility; increased lipophilicity
Quino[4,3-e]-1,2,4-thiadiazine 4,4-dioxide derivatives Methylamino or methoxy groups Altered nucleophilicity; N-alkylation pathways

Analysis: The carboxylic acid group enhances aqueous solubility and enables salt formation, unlike ester or alkylamino derivatives. Methyl esters () are more suitable for hydrophobic environments, such as membrane penetration in drug delivery .

Biological Activity

The compound 1-(4-methylphenyl)-4,4-dioxopyrido[2,3-e][1,3,4]thiadiazine-3-carboxylic acid is a member of the pyridothiadiazine family, notable for its diverse biological activities. This article examines its biological activity, including mechanisms of action, potential therapeutic applications, and related research findings.

Molecular Formula

  • C : 13
  • H : 11
  • N : 3
  • O : 3
  • S : 1

Physical Properties

  • Molecular Weight : 289.31 g/mol
  • Melting Point : 168-170 °C
  • Density : 1.446 g/cm³

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It can interact with receptors, potentially affecting signal transduction pathways.
  • DNA/RNA Interaction : There is evidence suggesting that it may bind to nucleic acids, influencing gene expression and cellular responses.

Therapeutic Applications

Research has indicated several potential therapeutic applications for this compound:

  • Antimicrobial Activity : Studies have shown that derivatives of pyridothiadiazines exhibit significant antibacterial and antifungal properties.
  • Anticancer Potential : Preliminary investigations suggest that this compound may induce apoptosis in cancer cells through various pathways.
  • Anti-inflammatory Effects : The compound has been noted to reduce inflammation markers in certain experimental models.

Antimicrobial Studies

A study evaluated the antimicrobial efficacy of various pyridothiadiazine derivatives against common pathogens. The results indicated that the compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Anticancer Research

In vitro studies demonstrated that the compound could inhibit the proliferation of human breast cancer cells (MCF-7) and induce apoptosis. The mechanism was linked to the activation of caspase pathways and modulation of Bcl-2 family proteins.

Anti-inflammatory Research

Another study focused on the anti-inflammatory properties of the compound using a murine model of inflammation. The results showed a significant reduction in pro-inflammatory cytokines (IL-6, TNF-alpha) when treated with the compound compared to control groups.

Data Table

Property/ActivityObservations/Results
Antimicrobial ActivityEffective against S. aureus and E. coli
Anticancer ActivityInduces apoptosis in MCF-7 cells
Anti-inflammatory EffectsReduces IL-6 and TNF-alpha levels
Melting Point168-170 °C
Density1.446 g/cm³

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